

# Fmoc-Gly-Wang resin CAS number and chemical information

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## Compound of Interest

Compound Name: Fmoc-Gly-Wang resin

Cat. No.: B126226

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## An In-depth Technical Guide to Fmoc-Gly-Wang Resin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fmoc-Gly-Wang resin**, a foundational tool in solid-phase peptide synthesis (SPPS). It covers its chemical and physical properties, applications, and detailed experimental protocols.

## Core Chemical and Physical Properties

**Fmoc-Gly-Wang resin** is a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid.<sup>[1][2][3]</sup> It consists of a polystyrene backbone cross-linked with divinylbenzene, functionalized with a p-alkoxybenzyl alcohol linker (Wang linker), to which Fmoc-protected glycine is attached.<sup>[2][4]</sup> This pre-loading is advantageous as the initial attachment of the first amino acid to the resin can be a challenging and side-reaction-prone step.<sup>[4][5]</sup>

Table 1: Chemical Information

Property	Value
CAS Number	302912-51-2[6]
Molecular Formula (Monomeric Unit)	C32H29NO5[6]
Molecular Weight (Monomeric Unit)	507.6 g/mol [6]

Table 2: Physical and Technical Specifications

Property	Value
Appearance	White solid or pale yellow beads[7]
Substitution Level (Loading)	Typically 0.3 - 0.8 mmol/g[8]
Mesh Size	Commonly 100-200 mesh or 200-400 mesh[4] [6]
Solubility	Insoluble in common organic solvents, but swells in solvents like DMF and DCM[2][9]

## Applications in Peptide Synthesis

**Fmoc-Gly-Wang resin** is a standard support for Fmoc-based solid-phase peptide synthesis.[1]  
[10] Its key advantages include:

- **Mild Cleavage Conditions:** The final peptide can be cleaved from the resin using moderately acidic conditions, typically with trifluoroacetic acid (TFA), which helps in preserving the integrity of sensitive peptide modifications.[1][2]
- **Compatibility:** It is compatible with a wide range of solvents and reagents commonly used in Fmoc SPPS, including DMF, DCM, and NMP.[2]
- **Versatility:** Suitable for the synthesis of a variety of peptides requiring a free C-terminal carboxyl group.[2]

## Safety, Storage, and Handling

Table 3: Safety and Storage Information

Category	Recommendation
Storage	Store at 4°C in a dry environment.[8]
Stability	Stable under recommended storage conditions. [7]
Handling	Standard laboratory safety practices should be followed.

## Experimental Protocols

The following are generalized protocols for the key steps in solid-phase peptide synthesis using **Fmoc-Gly-Wang resin**.

### Resin Swelling

Before starting the synthesis, the resin must be swollen to allow for efficient diffusion of reagents.

- Place the desired amount of **Fmoc-Gly-Wang resin** in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to cover the resin.
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]  
[11]
- Drain the DMF.

### Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the glycine.

- Add a solution of 20% piperidine in DMF to the swollen resin.[9][12][13]
- Agitate the mixture for 5-10 minutes at room temperature.[11]

- Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.  
[\[11\]](#)
- Wash the resin thoroughly with DMF (3-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[\[9\]](#)[\[12\]](#)

## Amino Acid Coupling

This step involves the formation of a peptide bond between the free amine on the resin-bound glycine and the next Fmoc-protected amino acid.

- In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution and mix for 1-5 minutes.[\[9\]](#)[\[11\]](#)
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[\[9\]](#)
- Drain the coupling solution.
- Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.[\[9\]](#)

These deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

## Cleavage of the Peptide from the Resin

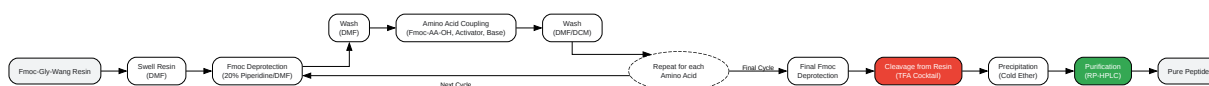
Once the peptide chain is fully assembled, it is cleaved from the Wang resin.

- After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[\[14\]](#)

- Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[15] Scavengers like TIS are crucial to prevent side reactions with sensitive amino acid residues.[15]
- Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1.5 to 2 hours with occasional swirling.[1][16]
- Filter the resin and collect the filtrate containing the cleaved peptide.[16]
- Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[11][16]
- Collect the precipitated peptide by centrifugation or filtration.[11]
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11]
- The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

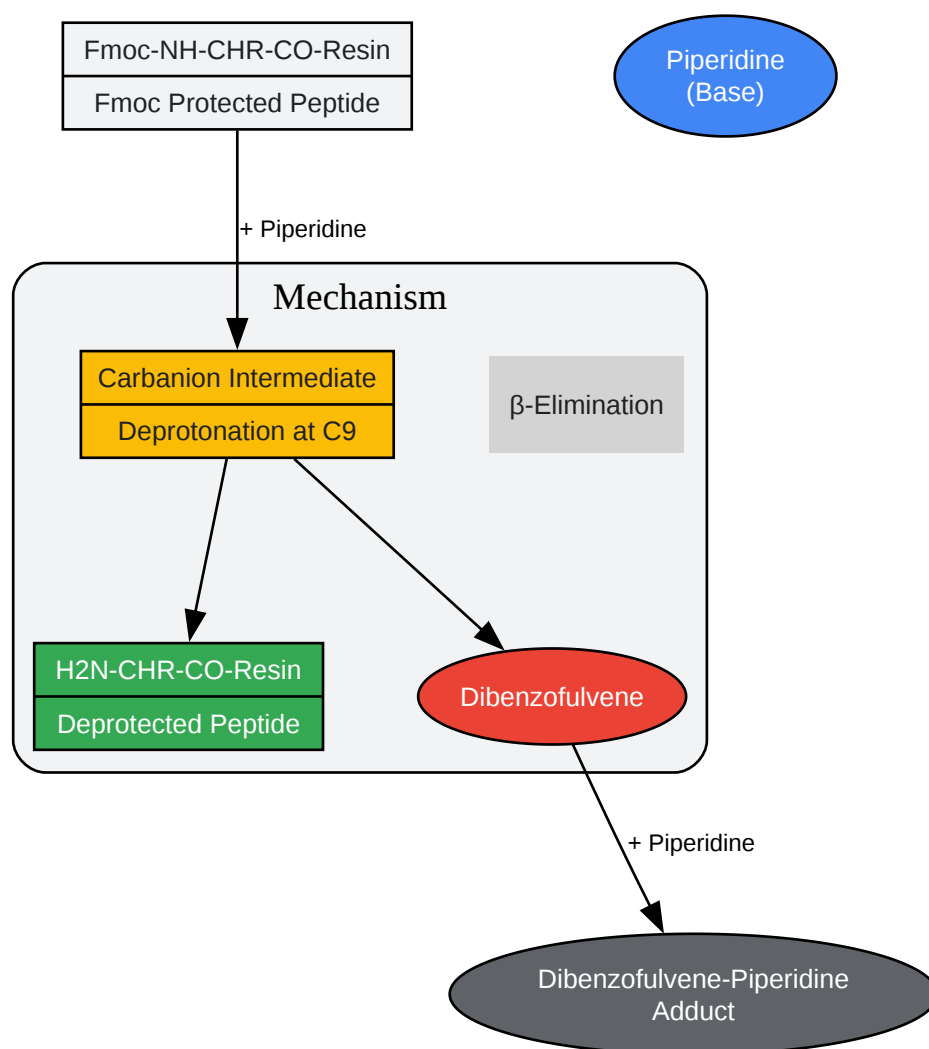
## Workflow and Pathway Visualization

The following diagrams illustrate the key processes in solid-phase peptide synthesis using **Fmoc-Gly-Wang resin**.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



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Caption: Mechanism of Fmoc deprotection by piperidine.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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